molecular formula C5H3BCl2F5N B018696 N-Fluoro-3,5-dichloropyridinium tetrafluoroborate CAS No. 109705-15-9

N-Fluoro-3,5-dichloropyridinium tetrafluoroborate

Cat. No. B018696
M. Wt: 253.79 g/mol
InChI Key: OBHOZZINSSHTBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-fluoro reagents typically involves the reaction of chloropyridines with fluorinating agents. For instance, compounds similar to N-Fluoro-3,5-dichloropyridinium tetrafluoroborate, like 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate, are synthesized from reactions involving chlorinated precursors and fluorine or fluorine sources in the presence of boron trifluoride (BF3) (Banks et al., 2003).

Molecular Structure Analysis

The molecular structure of N-fluoro reagents is characterized by the presence of a positively charged nitrogen atom adjacent to a fluorine atom, with the tetrafluoroborate ion acting as a counterion. This structure is crucial for the reagent's electrophilic character, enabling the fluorine atom to be transferred to aromatic substrates efficiently.

Chemical Reactions and Properties

N-Fluoro-3,5-dichloropyridinium tetrafluoroborate is primarily used for the fluorination of aromatic compounds. It acts as an electrophilic fluorinating agent, transferring the fluorine atom to aromatic rings through electrophilic aromatic substitution mechanisms. This reagent has been shown to facilitate the quantitative fluorination of substrates like benzene, chlorobenzene, and nitrobenzene, offering a versatile tool for introducing fluorine into complex organic molecules (Banks et al., 2003).

Scientific Research Applications

  • N-F fluorinating reagents are valuable for quantitatively fluorinating aromatic substrates like benzene, chlorobenzene, nitrobenzene, and meth, as demonstrated in research on 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate (Banks et al., 2003).

  • These reagents are effective in selectively fluorinating polycyclic aromatics, converting naphthalene, phenanthrene, and pyrene to their fluorinated counterparts (Stavber & Zupan, 1996).

  • N-fluoroquinuclidinium salts, closely related to N-Fluoro-3,5-dichloropyridinium tetrafluoroborate, are useful for applications in fluorescence detection, spectroscopy, and ionization (Banks & Besheesh, 1996).

  • These reagents are versatile for fluorinating aromatic rings, olefins, dienol acetates, and enol ethers (Poss & Shia, 1999).

  • They also facilitate the fluorination of dibenzofuran, diphenylether, and biphenyl, with a preference for ortho and para positions (Zupan, Iskra, & Stavber, 1996).

  • The reagents are effective in transferring fluorine to cinchona alkaloids, which has implications in enantioselective synthesis (Baudequin et al., 2003).

  • They can also introduce a fluorine atom into organic molecules across phenyl-substituted carbon-carbon double bonds, enabling fluorofunctionalization of alkenes under mild conditions (Stavber et al., 1995).

  • These fluorinating reagents vary in reactivity, with some requiring elevated temperatures for oxidation (Zupan, Iskra, & Stavber, 1995).

properties

IUPAC Name

3,5-dichloro-1-fluoropyridin-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2FN.BF4/c6-4-1-5(7)3-9(8)2-4;2-1(3,4)5/h1-3H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHOZZINSSHTBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=C(C=[N+](C=C1Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BCl2F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371979
Record name N-Fluoro-3,5-dichloropyridinium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Fluoro-3,5-dichloropyridinium tetrafluoroborate

CAS RN

109705-15-9
Record name N-Fluoro-3,5-dichloropyridinium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 109705-15-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Umemoto, K Harasawa, G Tomizawa… - Bulletin of the …, 1991 - journal.csj.jp
Various stable N-fluoropyridinium salts with a non- or weakly nucleophilic counter anion such as TfO − , FSO 3 − , BF 4 − , SbF 6 − , ClO 4 − , CH 3 SO 3 − etc., or with an electron-…
Number of citations: 92 www.journal.csj.jp

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